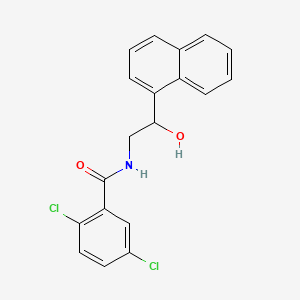

2,5-dichloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

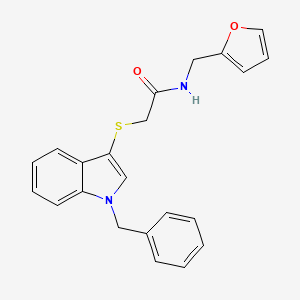

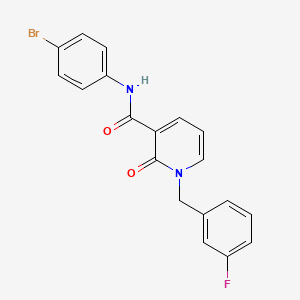

Benzamides are a class of compounds that contain a benzene ring attached to an amide group. They are widely used in the pharmaceutical industry and serve as an intermediate product in the synthesis of various therapeutic agents . The specific compound you mentioned, “2,5-dichloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide”, is a benzamide derivative with additional functional groups, including a naphthalene ring and hydroxyl group.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Benzamides can participate in a variety of chemical reactions, including condensation, reduction, and addition reactions .Applications De Recherche Scientifique

Synthesis and Anticancer Evaluation

Research has been conducted on derivatives of naphthalene, such as the synthesis, characterization, and anticancer evaluation of certain naphthalene derivatives. These compounds have been evaluated for their anticancer properties, with some showing moderate activity against breast cancer cell lines. The synthesis involves a series of steps starting from o-phenylenediamine and naphthalene-1-acetic acid, leading to the formation of 1,3,4-oxadiazole derivatives with potential anticancer activity (Salahuddin et al., 2014).

Fluorescence Derivatization and Sensing

Another application is in the fluorescence derivatization of amino acids, where 3-(Naphthalen-1-ylamino)propanoic acid derivatives demonstrate strong fluorescence. These derivatives are useful in biological assays due to their strong fluorescence in ethanol and water at physiological pH, indicating potential applications in bioimaging and fluorescence-based sensing (V. Frade et al., 2007).

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and shown to exhibit colorimetric sensing capabilities for fluoride anions. This sensing mechanism is based on a drastic color transition, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. Such compounds offer a practical approach for the naked-eye detection of fluoride anions in solutions, suggesting applications in environmental monitoring and analytical chemistry (E. A. Younes et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

2,5-dichloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO2/c20-13-8-9-17(21)16(10-13)19(24)22-11-18(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,23H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVIJWBAYYAPEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2980330.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2980335.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone](/img/structure/B2980340.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2980345.png)

![4-[(3-Propan-2-ylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2980350.png)